molecular formula C5H5FO4 B574128 2-Fluorocyclopropane-1,1-dicarboxylic acid CAS No. 163266-04-4

2-Fluorocyclopropane-1,1-dicarboxylic acid

Cat. No. B574128
CAS RN: 163266-04-4
M. Wt: 148.089
InChI Key: FKEMAYUZSSPUGG-UHFFFAOYSA-N
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Description

2-Fluorocyclopropane-1,1-dicarboxylic acid is a chemical compound . It is a derivative of cyclopropane-1,1-dicarboxylic acid, which is a dicarboxylic acid . The carboxyl groups in dicarboxylic acids behave independently of one another .


Synthesis Analysis

The synthesis of 1-substituted cyclopropane 1,2-dicarboxylic acids has been reported . These acids are synthesized using short efficient routes and are found to be good to potent inhibitors of 3-methylaspartase .


Molecular Structure Analysis

The molecular structure of cyclopropane-1,1-dicarboxylic acid, a related compound, has been reported . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

Dicarboxylic acids, such as 2-Fluorocyclopropane-1,1-dicarboxylic acid, can undergo various reactions. For instance, when heated, they can undergo decarboxylation . The reactions that occur depend critically upon the chain length separating the carboxyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of dicarboxylic acids depend on the number of carbon atoms between the carboxyl groups . The acid strength of the dicarboxylic acids is higher than that of ethanoic acid and decreases with an increasing number of bonds between the two carboxyl groups .

Scientific Research Applications

Synthesis and Drug Analogs

The compound has significant applications in drug development. For instance, it provides synthetic access to diastereomers of fluorocyclopropyl analogs of cabozantinib, a drug used in thyroid cancer and renal cell carcinoma treatment. The incorporation of the fluorocyclopropane moiety into drug molecules is not widespread but offers potential for fine-tuning drug properties during lead optimization in drug discovery (Veliks et al., 2020).

Pharmacological Profile Enhancement

The compound has been utilized in synthesizing stereoisomers like 1-amino-2-fluoro-2-(phosphonomethyl)cyclopropane-1-carboxylic acid (FAP4). Different isomers of FAP4, along with non-fluorinated analogs, have demonstrated similar pharmacological profiles against metabotropic glutamate receptor isoforms, with specific fluorinated series showing high agonist activity. This indicates the compound's potential in developing potent conformationally restricted agonists (Ivashkin et al., 2015).

Mechanistic and Decomposition Studies

The compound has been a subject of interest in studying enzyme mechanisms, such as 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase inhibition. Studies involving 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) reveal its instability under physiological conditions, decomposing to form 3-fluoro-2-oxobut-3-enoic acid, and its role as a slow-dissociating inhibitor of ACC deaminase (Liu et al., 2015).

Safety And Hazards

While specific safety data for 2-Fluorocyclopropane-1,1-dicarboxylic acid is not available, related compounds such as 1,1-Cyclopropanedicarboxylic acid are considered hazardous . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future of dicarboxylic acids and their derivatives is promising. They are being explored for various applications beyond fuels and plastics . The switch from traditional resources such as crude oil to biomass requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

properties

IUPAC Name

2-fluorocyclopropane-1,1-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FO4/c6-2-1-5(2,3(7)8)4(9)10/h2H,1H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEMAYUZSSPUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665665
Record name 2-Fluorocyclopropane-1,1-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorocyclopropane-1,1-dicarboxylic acid

CAS RN

163266-04-4
Record name 2-Fluoro-1,1-cyclopropanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163266-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluorocyclopropane-1,1-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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